N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-12-4-3-5-15(8-12)24-11-17(22)19-14-6-7-16-13(9-14)10-18(23)21(2)20-16/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNQGCJUPAFFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

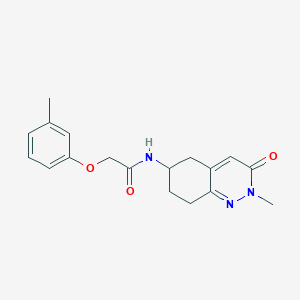

Chemical Structure and Properties

The compound features a unique hexahydrocinnoline core with substituents that may enhance its biological interactions. The structural formula can be represented as follows:

Key Structural Features:

- Hexahydrocinnoline Core: This bicyclic structure is known for various pharmacological activities.

- Aromatic Substituent: The presence of a 3-methylphenoxy group may enhance lipophilicity and receptor binding affinity.

Biological Activities

Preliminary studies indicate that compounds with similar structures to this compound exhibit a range of biological activities:

- Antimicrobial Activity: Certain derivatives have shown efficacy against various bacterial strains.

- Anticancer Potential: Similar compounds have been investigated for their ability to inhibit tumor growth.

- Enzyme Inhibition: Some studies suggest potential inhibition of key enzymes involved in metabolic pathways.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological macromolecules such as enzymes or receptors due to its structural features.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions. Key steps may include:

- Formation of the Hexahydrocinnoline Core: Utilizing cyclization reactions involving appropriate precursors.

- Acetamide Formation: Reacting the core with acetic anhydride or acetyl chloride in the presence of a base.

- Substitution Reactions: Introducing the 3-methylphenoxy group through nucleophilic substitution.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The target compound shares structural similarities with several acetamide derivatives documented in the evidence:

Key Observations :

- NAPMA () demonstrates that the 3-methylphenoxy acetamide group, when combined with a piperazinyl-phenyl moiety, confers potent anti-osteoporotic activity via inhibition of osteoclast differentiation (IC₅₀ values in nanomolar range).

- In contrast, thiazolidinone-containing acetamides (e.g., compounds from ) prioritize antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains like S. aureus and E. coli.

- The oxomorpholinyl acetamide in highlights the role of rigid heterocyclic cores in improving synthetic yield (58% after recrystallization) and stability, as evidenced by NMR and mass spectral data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-methylphenoxy)acetamide, and what key reaction parameters influence yield and purity?

- Methodology : Multi-step organic synthesis is typically employed, starting with substituted nitrobenzene or quinoline precursors. Key steps include substitution, reduction (e.g., using iron powder in acidic conditions), and condensation reactions. For example, analogous compounds require substitution reactions under alkaline conditions followed by reduction and condensation with cyanoacetic acid .

- Critical Parameters :

- Temperature : Optimized to avoid side reactions (e.g., 25–60°C for condensation).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .

- Catalysts : Acidic/basic catalysts (e.g., Na₂CO₃) improve reaction efficiency .

- Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., δ 7.69 ppm for aromatic protons) and carbon backbones .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area-under-curve analysis) and monitors reaction progress .

- Mass Spectrometry (MS) : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess the compound’s bioactivity?

- In Vitro Cytotoxicity Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays to evaluate IC₅₀ values .

- Enzyme Inhibition Studies : Target kinases or proteases (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Method Validation : Standardize assays (e.g., cell passage number, incubation time) to minimize variability .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., Western blotting for protein expression alongside cytotoxicity assays) .

- Batch Analysis : Compare purity and stereochemistry across synthetic batches using HPLC and chiral chromatography .

Q. What computational strategies are employed to predict interactions between the compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., quinoline-binding enzymes) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .

- Stability Testing : Monitor degradation under physiological pH (4–9) and temperature (37°C) via accelerated stability studies .

Q. How is the stereochemistry of the compound confirmed, and what impact does it have on bioactivity?

- X-ray Crystallography : Resolve absolute configuration (e.g., R/S designation for chiral centers) .

- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Bioactivity Correlation : Test enantiomers in biological assays; e.g., (S)-enantiomers may show 10-fold higher potency than (R)-forms in kinase inhibition .

Q. What strategies mitigate byproduct formation during synthesis?

- Reaction Optimization : Adjust stoichiometry (e.g., excess nucleophile for substitution reactions) and use inert atmospheres to prevent oxidation .

- In-Situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.